Cas no 163222-32-0 (4’-O-Benzyloxy Ezetimibe)

4’-O-Benzyloxy Ezetimibe structure
Nom du produit:4’-O-Benzyloxy Ezetimibe
Numéro CAS:163222-32-0
Le MF:C31H27F2NO3
Mégawatts:499.547795534134
MDL:MFCD00937870
CID:65680
PubChem ID:10577302
4’-O-Benzyloxy Ezetimibe Propriétés chimiques et physiques
Nom et identifiant
-
- (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone
- 2-AZETIDINONE, 1-(4-FLUOROPHENYL)-3-[(3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL]-4-[4-(PHENYLMETHOXY)PHENYL]-, (3R,4S)-
- 1-(4-FLUOROPHENYL)-3-[(3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL]-4-[4-(PHENYLMETHOXY)PHENYL]-, (3R,4S)- 2-AZETIDINONE
- 4’-O-Benzyloxy Ezetimibe
- 4'-O-Benzyloxy Ezetimibe
- EZ-ETL
- 2-Azetidinone,1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-,[3R-[3a(S*),4b]]-
- (3R,4S)-4-[(4-Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-azetidinone
- 1-(4-Fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-benzyloxyphenyl)azetidin-2-one
- ZTB-8
- 4'-O-Benzyl EzetiMibe
- EzetiMibe Benzyl IMpurity
- Ezetimibe Impurity 14(Intermediate Impurity)
- (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one
- (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-Fluorophenyl)-3-Hydroxypropyl]-4-[4-(Phenylmethoxy)phenyl]-Azetidinone
- KEYVFYMGVLFXQK-DYIKCSJPSA-N
- AK159959
- 2-AZETIDINONE, 1-(4-FLUOROPHENYL)-3-[(3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL]-4-[4-(PHENYLMETHOXY)PHENYL]-, (3R,4S
- (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azet
- (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3(s)-hydroxypropyl]-4-(4-benzyloxyphenyl)-2-azetidinone
- 163222-32-0
- AMY19257
- (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one
- 1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-(3R,4S)-2-azetidinone
- AC-8741
- AKOS024464695
- DTXSID101107850
- 2-Azetidinone,1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-
- SCHEMBL2046587
- DS-9698
- (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one
- CHEMBL173660
- MFCD00937870
- CS-0140352
- 1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-,(3R,4S)- 2-Azetidinone
- 4(S)-(4-Benzyloxyphenyl)-1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-azetidine-2-one
- C31H27F2NO3
- 1-(4-fluorophenyl)-3(R)-(3(S)-(4-fluorophenyl)-3-hydroxypropyl)-4(S)-(4-benzyloxyphenyl)-2-azetidinone
- 2-Azetidinone,1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-,(3R,4S)-
- C73140
- (3R,4S)-4-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one
- 1-(4-F
- 1-Phenyl-3R-[3-(4-Fluorophenyl-3S-Hydroxypropyl]-4S-(4-Hydroxyphenyl-AzetidiN-2-One
-
- MDL: MFCD00937870
- Piscine à noyau: 1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29+,30-/m1/s1
- La clé Inchi: KEYVFYMGVLFXQK-DYIKCSJPSA-N
- Sourire: FC1C([H])=C([H])C(=C([H])C=1[H])N1C([C@]([H])(C([H])([H])C([H])([H])[C@@]([H])(C2C([H])=C([H])C(=C([H])C=2[H])F)O[H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Propriétés calculées
- Qualité précise: 499.19600
- Masse isotopique unique: 499.19590005g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 9
- Complexité: 707
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 49.8
- Le xlogp3: 5.8
Propriétés expérimentales
- Couleur / forme: No date available
- Dense: 1.270
- Point de fusion: No date available
- Point d'ébullition: 706.462°C at 760 mmHg
- Point d'éclair: No date available
- Le PSA: 49.77000
- Le LogP: 6.82670
- Pression de vapeur: No date available
4’-O-Benzyloxy Ezetimibe Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Sealed in dry,Room Temperature
4’-O-Benzyloxy Ezetimibe PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | B286310-100mg |
4’-O-Benzyloxy Ezetimibe |
163222-32-0 | 100mg |
$ 2027.00 | 2023-04-18 | ||
abcr | AB492215-250 mg |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one, 95%; . |
163222-32-0 | 95% | 250mg |
€119.10 | 2023-06-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210992-25g |
4'-O-Benzyl Ezetimibe |
163222-32-0 | 97% | 25g |
¥6598 | 2023-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R85290-1g |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one |
163222-32-0 | 1g |
¥456.0 | 2021-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210992-1g |
4'-O-Benzyl Ezetimibe |
163222-32-0 | 97% | 1g |
¥644 | 2023-04-15 | |
TRC | B286310-5 mg |
4’-O-Benzyloxy Ezetimibe |
163222-32-0 | 5mg |
$ 145.00 | 2022-01-12 | ||
TRC | B286310-100 mg |
4’-O-Benzyloxy Ezetimibe |
163222-32-0 | 100MG |
$ 1665.00 | 2022-01-12 | ||
Ambeed | A115873-5g |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one |
163222-32-0 | 97% | 5g |
$211.0 | 2025-02-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R85290-25g |
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one |
163222-32-0 | 25g |
¥5426.0 | 2021-09-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE801-200mg |
4’-O-Benzyloxy Ezetimibe |
163222-32-0 | 97% | 200mg |
163.0CNY | 2021-08-04 |
4’-O-Benzyloxy Ezetimibe Littérature connexe
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
163222-32-0 (4’-O-Benzyloxy Ezetimibe) Produits connexes
- 1376614-99-1(ent-Ezetimibe)
- 125072-69-7(2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)-)
- 163222-33-1(Ezetimibe)
- 163380-20-9(Ezetimibe Diacetate)
- 302781-98-2(Desfluoro EzetiMibe)
- 1093659-90-5(Ezetimibe-d)
- 438624-68-1(Ezetimibe-13C6)
- 163380-16-3((3’R)-Ezetimibe)
- 910487-53-5(2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid)
- 70065-82-6((propan-2-yl)[(pyridin-4-yl)methyl]amine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:163222-32-0)4’-O-Benzyloxy Ezetimibe

Pureté:99%/99%/99%
Quantité:5g/10g/25g
Prix ($):190.0/295.0/598.0